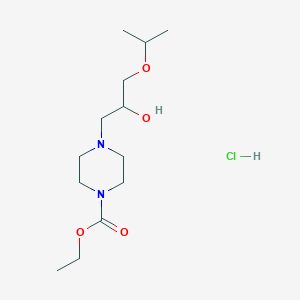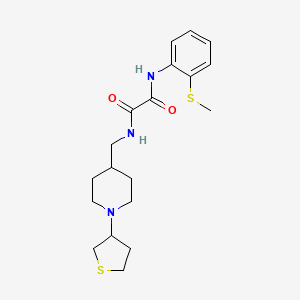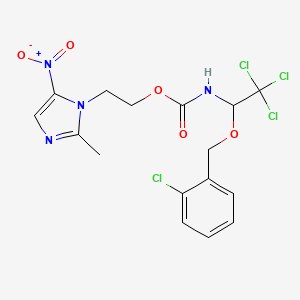
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related piperazine derivatives with modifications on the piperazine ring and side chains that are designed to interact with the dopamine transporter (DAT), which is relevant to the context of cocaine-abuse therapeutic agents. These compounds are synthesized with the intention of creating extended-release formulations that could potentially serve as treatments for cocaine addiction by targeting the DAT and inhibiting dopamine uptake .
Synthesis Analysis
The synthesis of related piperazine derivatives involves the introduction of various substituents to the piperazine ring and side chains. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines with a hydroxyl group in the S configuration showed increased selectivity for DAT over the serotonin transporter (SERT) . These synthetic approaches could be analogous to the synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, where specific functional groups are introduced to achieve desired biological activity and selectivity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The paper discussing tert-butyl piperazine-1-carboxylate derivatives provides insights into the structural conformation of these molecules, where one derivative adopts a linear shape while the other is L-shaped . The introduction of different substituents can significantly alter the molecular conformation, which in turn affects the biological activity. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, the specific arrangement of hydroxy and isopropoxy groups on the propyl side chain would be expected to influence its binding affinity and selectivity for DAT.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but they do mention the introduction of ester functionalities to form oil-soluble prodrugs . This suggests that the ethyl carboxylate group in Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride could potentially undergo hydrolysis or other reactions relevant to its prodrug status and its activation in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystal structure, and intermolecular interactions, are important for their formulation and therapeutic efficacy. The crystal structure analysis of tert-butyl piperazine-1-carboxylate derivatives revealed two-dimensional architectures with specific intermolecular interactions . These properties are essential for understanding the compound's behavior in a biological environment. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, similar analyses would be required to determine its solubility, stability, and suitability for extended-release formulations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis of Differentially Protected Piperazines: A method for the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid dihydrochloride, was developed. These compounds are valuable as synthetic building blocks for biologically active compounds and combinatorial libraries (Hongwu Gao & A. Renslo, 2007).
- Functionalized Pyrido and Imidazo Derivatives: Ethyl 3,4-dihydro-2H-pyrido and imidazo pyridine carboxylate derivatives were synthesized from aminopyridine and dibromopropanoate, showing potential for diverse chemical applications (Axelle Arrault et al., 2002).
Biological Activities
- Antihistamine Activity: Cetirizine, a piperazine antihistamine derived from hydroxyzine and belonging to the same chemical class, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (John P. Arlette, 1991).
- Potential Anticancer Agents: Compounds with pyrido and thiazine structures, synthesized from ethyl carbamate derivatives, demonstrated effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential as anticancer agents (C. Temple et al., 1983).
- Serotonin Receptor Agonism: Substituted piperazine-ethyl-amide derivatives, including hexyl homologues, maintained high affinity for 5-HT(1A) receptors, suggesting potential as agonists. This activity was confirmed through docking studies and electrophysiological experiments (S. Dilly et al., 2011).
- Hybrid Molecules with Biological Activities: Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazol(idin)e and triazole, were synthesized and displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medical applications (Serap Başoğlu et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCHSBQIKFSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)


![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)



![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)